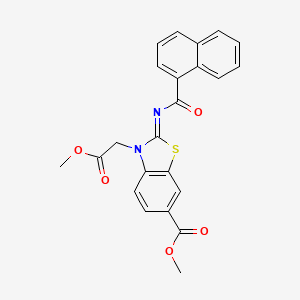

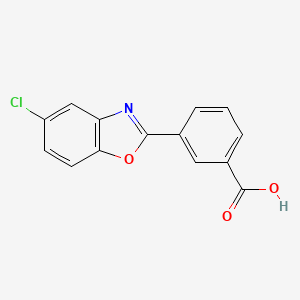

2-amino-N-(1-benzylpiperidin-4-yl)-3-(1H-indol-3-yl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-N-(1-benzylpiperidin-4-yl)-3-(1H-indol-3-yl)propanamide is a chemical compound that belongs to the class of indole-based synthetic cannabinoids. It is commonly known as AB-FUBINACA, and it has been widely used in scientific research for its potential therapeutic properties.

Scientific Research Applications

Dual Inhibitor of Cholinesterase and Monoamine Oxidase

The compound has been identified as a dual inhibitor of cholinesterase and monoamine oxidase. Indole derivatives, including those similar in structure to the compound , have been designed, synthesized, and evaluated, showing significant inhibition of these enzymes. This finding is crucial as cholinesterase inhibitors are used in the treatment of Alzheimer's disease, and monoamine oxidase inhibitors are used as antidepressants and in the treatment of Parkinson's disease (Bautista-Aguilera et al., 2014).

Antagonists of the NMDA Receptor

The compound is related to structures that have been identified as potent NR2B subunit-selective antagonists of the NMDA receptor. Establishing the structure-activity relationship led to the identification of compounds with low nanomolar activity and significant in vivo activity in pain models, marking them as potential therapeutic agents for pain management (Borza et al., 2007).

Immunomodulatory Effects

Indole derivatives, closely related to the compound , have been synthesized and evaluated for their immunosuppressive activities. Notably, certain derivatives exhibited significant inhibitory activity on immune responses, highlighting their potential in the development of novel immunosuppressive drugs (Giraud et al., 2010).

Ligands for GluN2B/NMDA Receptors

The compound is structurally similar to indole derivatives that have been designed and synthesized as ligands targeted to GluN2B/NMDA receptors. These derivatives exhibited high binding affinity and provided insights into the interactions essential during the binding process, although the most potent compounds did not show in vivo activity (Gitto et al., 2011).

Antimicrobial and Antitubercular Agents

Indole-based structures similar to the compound have been synthesized and evaluated for their antimicrobial and antitubercular activities. These studies demonstrated that certain derivatives possess notable activity against various bacterial and fungal species, and against the Mycobacterium tuberculosis H37Rv strain (Karuvalam et al., 2013).

properties

IUPAC Name |

2-amino-N-(1-benzylpiperidin-4-yl)-3-(1H-indol-3-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O/c24-21(14-18-15-25-22-9-5-4-8-20(18)22)23(28)26-19-10-12-27(13-11-19)16-17-6-2-1-3-7-17/h1-9,15,19,21,25H,10-14,16,24H2,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASEHVVLKXTZFBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C(CC2=CNC3=CC=CC=C32)N)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(1-benzylpiperidin-4-yl)-3-(1H-indol-3-yl)propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2716661.png)

![5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-phenyl-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B2716662.png)

![N-[4-(3-Methoxypiperidin-1-YL)phenyl]-1H-indole-2-carboxamide](/img/structure/B2716670.png)

![5-[(Methoxycarbonyl)amino]thiophene-2-carboxylic acid](/img/structure/B2716674.png)

![1-(4-Methoxybenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2716675.png)

![N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B2716678.png)